(S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

(S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 (CAS: 1217617-88-3) is a stable, isotopically labeled analog of (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol, a known impurity of the antiretroviral drug Tenofovir. It is categorized as a deuterated internal standard (IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Molecular Formula C8H11N5O
Molecular Weight 199.24 g/mol
Cat. No. B15597967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6
Molecular FormulaC8H11N5O
Molecular Weight199.24 g/mol
Structural Identifiers
InChIInChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1/i1D3,2D2,5D
InChIKeyMJZYTEBKXLVLMY-BWBMVNDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 Is a Preferred Internal Standard for Tenofovir Bioanalysis


(S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 (CAS: 1217617-88-3) is a stable, isotopically labeled analog of (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol, a known impurity of the antiretroviral drug Tenofovir . It is categorized as a deuterated internal standard (IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The compound features six deuterium atoms integrated into its molecular structure (C8H5D6N5O), resulting in a nominal mass shift of +6 Da relative to the unlabeled analog, which is essential for reliable analyte discrimination and quantification in complex biological matrices . It is supplied with a certified purity of ≥98% and is intended strictly for research and analytical method development purposes .

Avoiding Bioanalytical Bias: Why Non-Isotopic Tenofovir IS Alternatives Undermine Method Reliability


The use of a structurally dissimilar or non-isotopic internal standard in LC-MS/MS assays for Tenofovir and its metabolites introduces significant analytical risk, including inconsistent extraction recovery, variable ionization efficiency (matrix effects), and poor chromatographic co-elution. Tenofovir's prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), exhibit profoundly different pharmacokinetic (PK) profiles and intracellular conversion efficiencies [1]. Therefore, a generic, non-deuterated analog cannot reliably correct for these complex analytical variables. The use of Tenofovir-d6 as an IS is not merely a best practice; it is a documented, regulatory-aligned approach to achieve the precision and accuracy required for valid PK studies and bioequivalence trials . This guide provides the quantitative evidence substantiating the selection of (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 over unlabeled or alternative standards.

Quantitative Head-to-Head Evidence for (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 as a Superior Internal Standard


Precision & Recovery of Tenofovir-d6 vs. Unlabeled Tenofovir in Validated LC-MS/MS Assays

In a validated, regulatory-compliant LC-ESI-MS/MS method for quantifying Tenofovir in human serum, the use of Tenofovir-d6 as an internal standard demonstrated a mean recovery of 100.96% with a precision (%CV) of 2.88% . This performance is critical for correcting matrix effects and analytical variability, ensuring the accuracy of the assay across a concentration range of 5.06–603.72 ng/mL.

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Analytical Sensitivity & Linearity Achieved with Tenofovir-d6 Internal Standardization

Methods employing Tenofovir-d6 as the IS consistently achieve low limits of quantitation (LLOQ) essential for analyzing the low systemic concentrations of Tenofovir observed after administration of its modern prodrug, Tenofovir Alafenamide (TAF). One validated method reports an LLOQ of 0.3 ng/mL with linearity demonstrated up to 1000 ng/mL [1]. This performance directly enables the quantification of plasma Tenofovir levels which, following a switch from TDF to TAF, decrease by approximately 90% (from ~100 ng/mL to ~10 ng/mL) [2].

Bioanalysis LLOQ Linearity LC-MS/MS

Deuterium-Labeled Internal Standard vs. Unlabeled Structural Analogs in Complex Biological Matrices

The use of a stable isotope-labeled internal standard (SIL-IS) like Tenofovir-d6 is the gold-standard approach to correct for matrix effects—the unpredictable suppression or enhancement of analyte ionization caused by co-eluting biological components. A study employing deuterated internal standards (including Tenofovir-d6) for LC-MS/MS analysis in cell lysate matrix successfully compensated for these effects to achieve an LLOQ of 0.1 ng/mL [1]. In contrast, methods that rely on unlabeled structural analogs often require more complex sample preparation and may exhibit higher variability, as the analog may not perfectly mimic the analyte's behavior in all sample types [2].

Matrix Effect Isotope Dilution LC-MS/MS Method Validation

High-Value Procurement Scenarios for (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6


Bioequivalence and Pharmacokinetic Studies of Next-Generation Tenofovir Prodrugs

For clinical trials comparing novel Tenofovir prodrugs (e.g., TAF, TMF) to the legacy TDF formulation, the use of (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 as an internal standard is critical. It provides the analytical sensitivity (LLOQ of 0.3 ng/mL) and precision (%CV of 2.88%) required to accurately quantify the significantly lower (approx. 90% reduced) plasma Tenofovir concentrations achieved with TAF [REFS-1, REFS-2, REFS-3]. This ensures regulatory-compliant PK data generation that differentiates the safety and exposure profiles of these drugs .

Development and Validation of Regulatory-Compliant Bioanalytical Methods for ANDA Submissions

In generic drug development (ANDA filing), establishing bioequivalence is paramount. (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 is the specified internal standard in validated, published LC-MS/MS methods for Tenofovir in human plasma and serum [REFS-4, REFS-5]. Procuring this specific, high-purity (>98%) deuterated standard de-risks method transfer and validation, as its performance (recovery, linearity, precision) has been extensively characterized and documented in peer-reviewed literature, providing a direct reference for regulatory audits [4].

Intracellular Pharmacokinetic and Tissue Distribution Studies

To investigate the mechanism of action and differential toxicity of Tenofovir prodrugs, researchers must quantify the active metabolite, Tenofovir-diphosphate (TFV-DP), inside cells like PBMCs and lymphatic tissues. As demonstrated in studies where TAF achieved 7.3-fold higher TFV-DP concentrations in PBMCs and 6.4-fold higher concentrations in lymph nodes compared to TDF, (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 is used as the IS for the LC-MS/MS methods that make these precise intracellular measurements possible [REFS-6, REFS-7]. This enables the quantitative correlation of drug exposure at the site of action with clinical efficacy and toxicity outcomes [1].

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